molecular formula C137H269NO58P- B14033422 Dspe-peg46-CH2CH2cooh

Dspe-peg46-CH2CH2cooh

Cat. No.: B14033422
M. Wt: 2889.5 g/mol
InChI Key: ZZBOXCZCOKYYEX-PKPHRMRPSA-M
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Description

DSPE-PEG46-CH2CH2COOH is a phospholipid-polyethylene glycol (PEG) conjugate composed of three key components:

  • DSPE (1,2-Distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid with dual stearic acid chains, providing hydrophobic anchoring for micelle or liposome formation.
  • PEG46: A hydrophilic polymer chain with 46 ethylene oxide (EO) units, conferring water solubility, steric stabilization, and reduced immunogenicity.
  • Terminal carboxylic acid group (-CH2CH2COOH): A reactive moiety enabling covalent conjugation to biomolecules (e.g., antibodies, peptides) via carbodiimide chemistry (e.g., EDC/NHS) .

Properties

Molecular Formula

C137H269NO58P-

Molecular Weight

2889.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate

InChI

InChI=1S/C137H270NO58P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-135(141)193-131-133(196-136(142)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)132-195-197(144,145)194-38-36-138-137(143)192-130-129-191-128-127-190-126-125-189-124-123-188-122-121-187-120-119-186-118-117-185-116-115-184-114-113-183-112-111-182-110-109-181-108-107-180-106-105-179-104-103-178-102-101-177-100-99-176-98-97-175-96-95-174-94-93-173-92-91-172-90-89-171-88-87-170-86-85-169-84-83-168-82-81-167-80-79-166-78-77-165-76-75-164-74-73-163-72-71-162-70-69-161-68-67-160-66-65-159-64-63-158-62-61-157-60-59-156-58-57-155-56-55-154-54-53-153-52-51-152-50-49-151-48-47-150-46-45-149-44-43-148-42-41-147-40-39-146-37-35-134(139)140/h133H,3-132H2,1-2H3,(H,138,143)(H,139,140)(H,144,145)/p-1/t133-/m0/s1

InChI Key

ZZBOXCZCOKYYEX-PKPHRMRPSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dspe-peg46-CH2CH2cooh involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) through a carboxylic acid linker. The reaction typically occurs in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Chemical Reactions Analysis

Types of Reactions

Dspe-peg46-CH2CH2cooh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Dspe-peg46-CH2CH2cooh has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dspe-peg46-CH2CH2cooh involves its ability to self-assemble into micelles and liposomes. These structures can encapsulate hydrophobic drugs, enhancing their solubility and stability. The polyethylene glycol segment provides steric stabilization, prolonging the circulation time of the drug carriers in the bloodstream. The carboxylic acid group allows for further functionalization, enabling targeted delivery to specific tissues or cells .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~3,500–4,000 Da (DSPE) + ~2,300 Da (PEG46) + 88 Da (CH2CH2COOH) = Total ~6,000 Da.
  • Applications: Drug delivery systems (e.g., liposomal doxorubicin), targeted nanomedicine, and surface functionalization of nanoparticles to enhance circulation time and biocompatibility .

The structural and functional distinctions between DSPE-PEG46-CH2CH2COOH and analogous PEGylated compounds are critical for optimizing biomedical applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound PEG Length (Units) Terminal Group(s) Key Applications Advantages/Limitations
This compound 46 -COOH Drug conjugation, liposome coating High solubility; versatile conjugation
HOOCCH2CH2-PEG24-CH2CH2COOH 24 -COOH (bis) Crosslinking, dual functionalization Shorter PEG limits steric shielding
Amino-PEG12-CH2COOH 12 -NH2, -COOH Bifunctional conjugation Dual reactivity; shorter PEG chain
DSPE-PEG2000-COOH ~45 (PEG2000) -COOH Commercial liposomal drugs (e.g., Doxil®) Well-established but limited to PEG45
Key Insights :

PEG Length: this compound’s longer PEG46 chain (~2,300 Da) provides enhanced steric shielding compared to PEG24 (HOOCCH2CH2-PEG24-CH2CH2COOH) or PEG12 (Amino-PEG12-CH2COOH), improving nanoparticle stability in vivo . Shorter PEG chains (e.g., PEG12) may compromise colloidal stability but allow denser surface functionalization .

Terminal Functionality: The single -COOH group in this compound simplifies conjugation workflows (e.g., EDC/NHS coupling) compared to bifunctional compounds like HOOCCH2CH2-PEG24-CH2CH2COOH, which may require pH-controlled reactions to avoid crosslinking . Amino-PEG12-CH2COOH’s dual (-NH2/-COOH) groups enable orthogonal conjugation strategies but introduce complexity in purification .

Commercial Relevance :

  • DSPE-PEG2000-COOH (PEG45) is widely used in FDA-approved formulations (e.g., Doxil®), but this compound’s extended PEG chain may further reduce protein corona formation and enhance tumor targeting .

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